N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine is an organic compound classified as an ethylenediamine derivative. Its molecular formula is CHN, and it has a molecular weight of 284.5 g/mol. The compound features two ethylhexyl groups attached to the nitrogen atoms of the ethylenediamine backbone, which contributes to its unique properties and applications in various fields, including chemistry, biology, and industry .
Research indicates that N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine exhibits biological activity that may be relevant in various contexts:
The synthesis of N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine typically involves:
N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine has diverse applications across several fields:
Studies on the interactions of N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine with various molecular targets have revealed its potential to form stable complexes with metal ions. This property enables modulation of metalloenzyme activity and influences lipid membrane characteristics due to its amphiphilic nature.
Several compounds share structural similarities with N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N'-Bis(2-aminoethyl)ethane-1,2-diamine | CHN | Bifunctional amine used in pharmaceuticals |
N,N'-Bis(2-hydroxyethyl)ethane-1,2-diamine | CHNO | Forms complexes with metal ions like Zn(II), used in coordination chemistry |
N,N'-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine | CHNS | Exhibits distinct electronic properties due to thiophene groups |
What sets N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine apart from these similar compounds is primarily its unique alkyl substitution pattern (two ethylhexyl groups), which enhances its lipophilicity and potential bioactivity compared to other amines. This structural characteristic may influence its solubility and interaction profiles in biological systems .